N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
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Overview
Description
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide” is a compound that has been mentioned in patents filed by Cornell University and Novita Pharmaceuticals, Inc . The compound is part of a series of compounds and methods for inhibiting fascin activity or treating a condition or disorder mediated by fascin activity .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A novel class of compounds, including 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, has been synthesized starting from corresponding acid derivatives. These compounds represent a significant advancement in the synthesis of furan-fused heterocycles, with potential applications in the development of new pharmaceuticals and materials. The synthesis involves intramolecular cyclization, showcasing the versatility of furan compounds in chemical synthesis (Ergun et al., 2014).
Antimicrobial and Anticancer Activities
Furan derivatives have demonstrated significant biological activities, including antimicrobial and anticancer effects. A study on pyridine and thioamide derivatives, starting from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, revealed high cytotoxicity against MCF-7 cell lines. These findings suggest that furan derivatives can serve as potent compounds in the development of new anticancer drugs (Zaki et al., 2018).
Furan-Based Ligands for Metal Complexes
The synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have led to the development of metal complexes with significant antibacterial activity. These studies highlight the potential of furan derivatives in creating new materials with applications in antimicrobial treatments (Patel, 2020).
Mechanism of Action
The compound is part of a series of compounds designed to inhibit fascin activity . Fascin is a protein involved in cell migration, invasion, and other processes related to tumor metastasis . By inhibiting fascin, these compounds could potentially prevent or treat conditions mediated by fascin activity, such as certain types of cancer .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1-2,5-10H,3-4H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBCNQFJQTKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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